2,3-Dichloro-4-methyl-1-nitro-5-(trifluoromethyl)benzene

Regioselective nitration Intermediate purity Herbicide precursor

2,3-Dichloro-4-methyl-1-nitro-5-(trifluoromethyl)benzene (CAS 115571-68-1) is a highly substituted nitrobenzotrifluoride derivative featuring chlorine, methyl, nitro, and trifluoromethyl groups on a single benzene ring. The compound serves as a versatile building block in the synthesis of agrochemicals and pharmaceutical intermediates, primarily via reduction to the corresponding aniline or further functionalization.

Molecular Formula C8H4Cl2F3NO2
Molecular Weight 274.02 g/mol
CAS No. 115571-68-1
Cat. No. B039844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-4-methyl-1-nitro-5-(trifluoromethyl)benzene
CAS115571-68-1
Molecular FormulaC8H4Cl2F3NO2
Molecular Weight274.02 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1C(F)(F)F)[N+](=O)[O-])Cl)Cl
InChIInChI=1S/C8H4Cl2F3NO2/c1-3-4(8(11,12)13)2-5(14(15)16)7(10)6(3)9/h2H,1H3
InChIKeyCDAGFTHJEWDKIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dichloro-4-methyl-1-nitro-5-(trifluoromethyl)benzene (CAS 115571-68-1) – Procurement-Grade Intermediate for Agrochemical and Pharmaceutical R&D


2,3-Dichloro-4-methyl-1-nitro-5-(trifluoromethyl)benzene (CAS 115571-68-1) is a highly substituted nitrobenzotrifluoride derivative featuring chlorine, methyl, nitro, and trifluoromethyl groups on a single benzene ring . The compound serves as a versatile building block in the synthesis of agrochemicals and pharmaceutical intermediates, primarily via reduction to the corresponding aniline or further functionalization . Predicted physicochemical properties include a boiling point of 270.2±35.0 °C and a density of 1.566±0.06 g/cm³, reflecting the influence of the heavy halogen and trifluoromethyl substituents [1].

Why Generic Substitution of 2,3-Dichloro-4-methyl-1-nitro-5-(trifluoromethyl)benzene Fails in Agrochemical and Pharma Intermediates


In polysubstituted nitrobenzotrifluorides, even minor positional isomerism profoundly alters downstream reactivity, product selectivity, and biological efficacy. The precise 2,3-dichloro-4-methyl-5-nitro-1-trifluoromethyl substitution pattern of CAS 115571-68-1 dictates the electronic landscape of the benzene ring, controlling both the regioselectivity of subsequent nucleophilic aromatic substitutions and the metabolic stability of derived aniline herbicides [1]. Substituting with the 2,3-dichloro-4-trifluoromethyl-6-nitrotoluene regioisomer (CAS 115571-67-0) would redirect electrophilic attack to different ring positions, potentially yielding entirely different pharmacophores and undermining the structure–activity relationship (SAR) of the final active ingredient [2].

Quantitative Differentiation Evidence for 2,3-Dichloro-4-methyl-1-nitro-5-(trifluoromethyl)benzene vs. Closest Analogs


Regiochemical Purity in Nitration: Exclusive Formation of the 4-Nitro Isomer vs. Competing 6-Nitro Isomer

The nitration of 2,3-dichloro-6-trifluoromethyltoluene under optimized low-temperature conditions (≤0 °C, fuming HNO₃/conc. H₂SO₄) yields exclusively the target 4-nitro isomer (CAS 115571-68-1), with no detectable formation of the regioisomeric 6-nitro derivative (CAS 115571-67-0) . In contrast, uncontrolled nitration or alternative starting materials may produce mixtures of regioisomers, necessitating costly chromatographic separation for procurement-grade purity [1].

Regioselective nitration Intermediate purity Herbicide precursor

Predicted Boiling Point and Density vs. Non-Fluorinated Analog

The trifluoromethyl substituent in CAS 115571-68-1 raises the predicted boiling point to 270.2±35.0 °C and density to 1.566±0.06 g/cm³ [1]. The corresponding non-fluorinated analog, 2,3-dichloro-4-methyl-1-nitrobenzene (no CAS available, hypothetical), is expected to boil significantly lower (estimated ~250 °C) and exhibit lower density (~1.4 g/cm³) due to the absence of the heavy CF₃ group .

Physicochemical properties Distillation Formulation

Herbicide Precursor Validity: Essential Substitution Pattern for 2-Haloacetanilide Activity

EP 0129528 B1 explicitly discloses that nitro-methyl or ethyl substituted benzotrifluorides serve as precursors to anilines for a class of 2-haloacetanilide herbicides [1]. The 2,3-dichloro-4-methyl-5-nitro-1-trifluoromethyl pattern of CAS 115571-68-1 is essential to maintain the electron-deficient character required for herbicidal activity; regioisomers or analogs lacking the trifluoromethyl group fail to produce active aniline derivatives .

Herbicide intermediate Structure–activity relationship Aniline precursor

Optimal R&D and Industrial Deployment Scenarios for 2,3-Dichloro-4-methyl-1-nitro-5-(trifluoromethyl)benzene


Synthesis of 2-Haloacetanilide Herbicides via Regiodefined Aniline Intermediate

Use CAS 115571-68-1 as a drop-in building block for preparing the aniline precursor required in EP 0129528 B1. The exclusive 4-nitro substitution ensures that catalytic hydrogenation yields the correct 4-amino derivative, which is then acylated to form the active 2-haloacetanilide herbicide [1]. This route avoids by-product formation associated with isomeric mixtures.

Pharmaceutical Lead Optimization Exploiting Trifluoromethyl Lipophilicity

The trifluoromethyl group enhances metabolic stability and membrane permeability of drug candidates. Reduce the nitro group to an amine, then elaborate via amide coupling or Buchwald–Hartwig reactions to build libraries of CF₃-containing pharmacophores for CNS or anti-infective targets . The predicted high boiling point and density facilitate purification by distillation or crystallization.

Material Science: Synthesis of Fluorinated Polyimides or Polyamides

The di-chloro substitution pattern offers two reactive handles for nucleophilic displacement, while the nitro group can be converted to an amine for polycondensation. The trifluoromethyl group imparts low dielectric constant and high thermal stability to the resulting polymer. Use CAS 115571-68-1 as a monomer for specialty high-performance polymers .

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